molecular formula C26H37ClN2O2 B8669126 2-Chloro-5-[2-(2,4-di-tert-amylphenoxy)butyramido]aniline

2-Chloro-5-[2-(2,4-di-tert-amylphenoxy)butyramido]aniline

Cat. No. B8669126
M. Wt: 445.0 g/mol
InChI Key: RWYIWRXZUUNTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[2-(2,4-di-tert-amylphenoxy)butyramido]aniline is a useful research compound. Its molecular formula is C26H37ClN2O2 and its molecular weight is 445.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-[2-(2,4-di-tert-amylphenoxy)butyramido]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-[2-(2,4-di-tert-amylphenoxy)butyramido]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-5-[2-(2,4-di-tert-amylphenoxy)butyramido]aniline

Molecular Formula

C26H37ClN2O2

Molecular Weight

445.0 g/mol

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanamide

InChI

InChI=1S/C26H37ClN2O2/c1-8-22(24(30)29-18-12-13-20(27)21(28)16-18)31-23-14-11-17(25(4,5)9-2)15-19(23)26(6,7)10-3/h11-16,22H,8-10,28H2,1-7H3,(H,29,30)

InChI Key

RWYIWRXZUUNTMT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Io 25 ml of ethyl acetate, was dispersed 5.71 g (0.01 mol) of N-[2-chloro-5-{2-(2,4-di-tert-amylphenoxy)butanoylamino}phenyl]-α-pivaloylacetic acid amide, which is easily obtained by a condensation reaction of 2-chloro-5-{2-(2,4-di-tert-amylphenoxy)butanoylamino}aniline with pivaloylacetic acid ester; and then to this was added, little by little, 1.57 g (0.0055 mol) of 1,3-dibromo-5,5-dimethylhydantoin, on an ice bath. After stirring for 1 hour, water was added to the resultant reaction mixture, followed by separation of solutions, and then a solvent was removed by fraction, to obtain on oily product. This product was subjected to silica gel column chromatography (n-hexane/ethyl acetate=10/1 to 5/1), for purification. As an oily product, 0.05 g of Compound (1)-1 was obtained.

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